4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid

Catalog No.
S14448159
CAS No.
M.F
C15H13FO3S
M. Wt
292.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid

Product Name

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid

IUPAC Name

3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzoic acid

Molecular Formula

C15H13FO3S

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C15H13FO3S/c1-20-14-11(15(17)18)7-8-12(13(14)16)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)

InChI Key

QCXAHCQSHCRBDE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)C(=O)O

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid is an organic compound belonging to the class of benzoic acids. It features a benzyloxy group, a fluorine atom, and a methylthio group attached to the benzene ring. The compound has the molecular formula C15H13FO3SC_{15}H_{13}FO_3S and a molecular weight of approximately 292.33 Da. Its structure includes various functional groups that contribute to its chemical reactivity and biological activity, making it of interest in both research and industrial applications .

, including:

  • Substitution Reactions: The fluoro and methylthio groups can participate in nucleophilic substitution reactions, which are common in organic synthesis.
  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
  • Reduction: The fluoro substituent can be reduced to a hydrogen atom, potentially altering the compound's properties.

Common reagents used in these reactions include lithium aluminum hydride for reductions and various oxidizing agents like potassium permanganate for oxidations.

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid exhibits notable biological activity, primarily due to its structural characteristics. Similar compounds have been investigated for their roles in pharmaceuticals, particularly as potential anti-inflammatory agents or enzyme inhibitors. The presence of the fluorine atom is often associated with increased metabolic stability and bioactivity in drug design .

The synthesis of 4-(benzyloxy)-3-fluoro-2-(methylthio)benzoic acid can be achieved through several methods:

  • Friedel-Crafts Alkylation: This method involves introducing the benzyloxy group via alkylation of a suitable precursor.
  • Fluorination: The introduction of the fluorine atom can be performed using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Methylthio Group Introduction: The methylthio group can be added through methods such as the reaction of thiol compounds with alkyl halides.

These methods may vary in terms of yield, purity, and environmental impact, with ongoing research focusing on optimizing these processes for industrial application .

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid has several applications:

  • Pharmaceuticals: It is explored as a potential lead compound in drug development due to its biological activity.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Investigated for its properties in developing specialty chemicals and materials .

Studies on the interactions of 4-(benzyloxy)-3-fluoro-2-(methylthio)benzoic acid with biological targets are crucial for understanding its pharmacological potential. Research has indicated that compounds with similar structures often interact with specific enzymes or receptors, influencing biochemical pathways. Investigating these interactions helps elucidate the compound's mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 4-(benzyloxy)-3-fluoro-2-(methylthio)benzoic acid, including:

Compound NameStructural FeaturesUnique Aspects
2-(Benzyloxy)-3-fluoro-4-methylbenzoic acidBenzyloxy group, fluoro substituentDifferent positioning of functional groups
4-Fluorobenzoic acidFluorine atom on the benzene ringLacks the benzyloxy and methylthio groups
3-Fluoro-2-methylbenzoic acidFluorine and methyl groups on adjacent carbonsSimpler structure without benzyloxy functionality

The uniqueness of 4-(benzyloxy)-3-fluoro-2-(methylthio)benzoic acid lies in its combination of functional groups that impart specific chemical reactivity and biological activity not found in these other compounds .

Mechanistic Foundations of Fluorine and Benzyloxy Group Introduction

Nucleophilic aromatic substitution (NAS) serves as a cornerstone for constructing the benzyloxy-fluorinated aromatic scaffold. The electron-withdrawing nature of the fluorine atom activates the benzene ring toward nucleophilic attack, while the benzyloxy group provides steric and electronic modulation. In benzyne-mediated NAS, deprotonation adjacent to a leaving group (e.g., fluorine) generates a reactive aryne intermediate, which undergoes regioselective trapping by nucleophiles such as benzyl oxide anions. For example, treatment of 2-fluoro-4-nitrobenzene derivatives with strong bases like potassium amide (KNH₂) in liquid ammonia facilitates elimination to form benzyne, followed by benzyloxy group addition at the 4-position.

The reaction’s regioselectivity is governed by the interplay of steric effects and electronic directing groups. Computational studies indicate that the fluorine atom’s −I effect polarizes the aromatic π-system, favoring nucleophilic attack at the para position relative to the methylthio group. This aligns with experimental observations where 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene derivatives undergo selective substitution at the fluorine-bearing carbon when treated with oxygen or sulfur nucleophiles.

Table 1: Comparative Yields in NAS Reactions for Benzyloxy-Fluorinated Systems

SubstrateNucleophileCatalystYield (%)
2-Fluoro-4-nitrobenzeneBenzyl oxideKNH₂78
3-Fluoro-5-nitrobenzeneMethanethiolatePhase transfer65
4-Fluoro-2-methylthiobenzeneBenzyl alcoholH₂SO₄82

Phase Transfer Catalysis Applications for Methylthio Group Introduction

The introduction of the methylthio group at the 2-position necessitates strategies to overcome the poor solubility of sulfur nucleophiles in organic phases. Phase transfer catalysis (PTC) enables the use of hydrophilic thiolate anions (e.g., CH₃S⁻) in biphasic systems, enhancing reaction rates and yields. Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) shuttle thiolate ions into the organic phase, where they displace leaving groups (e.g., halides) on the aromatic ring.

In a representative procedure, 3-fluoro-4-benzyloxybenzene derivatives treated with sodium methanethiolate (NaSCH₃) and TBAB in dichloromethane-water mixtures achieve 72–85% yields of the methylthio-substituted product. The catalytic cycle involves ion-pair formation between TBAB⁺ and SCH₃⁻, followed by nucleophilic attack on the activated aryl fluoride. Kinetic studies reveal that reaction rates scale linearly with catalyst loading, underscoring the efficiency of PTC in circumventing solubility limitations.

Orthogonal Reactivity of Methylthio vs. Benzyloxy Protecting Groups

The unique structural arrangement of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid presents distinct opportunities for orthogonal protection strategies, wherein the methylthio and benzyloxy groups can be selectively manipulated under different reaction conditions [1] [2]. The benzyloxy group functions as a robust protecting group that remains stable under a wide range of synthetic conditions, while the methylthio substituent offers complementary reactivity patterns [3].

The benzyloxy protecting group demonstrates exceptional stability toward basic conditions, organometallic reagents, and most oxidizing agents, making it compatible with Grignard reagents and strong bases commonly employed in aromatic functionalization [4] [5]. Traditional removal methods for benzyloxy groups, such as catalytic hydrogenolysis or Birch reduction, suffer from limited functional group compatibility [1]. However, recent advances in visible-light-mediated debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a photooxidant have demonstrated remarkable functional group tolerance, including compatibility with thioether functionalities [1] [2].

The methylthio group exhibits distinctly different reactivity characteristics, being susceptible to oxidative transformations while remaining stable under the conditions typically required for benzyloxy manipulation [6] [7]. This orthogonal reactivity allows for selective modification of either protecting group without affecting the other, enabling sophisticated synthetic strategies [3].

Protecting GroupStable ConditionsRemoval ConditionsFunctional Group Tolerance
BenzyloxyBasic conditions, Grignard reagents, mild oxidantsHydrogenolysis, Birch reduction, DDQ/lightHigh with photooxidative methods [1]
MethylthioAcidic conditions, bases, reducing agentsOxidation with H₂O₂, m-CPBA, DDQCompatible with most functionality [6] [7]

The strategic application of these orthogonal protecting groups enables the synthesis of complex derivatives through sequential deprotection and functionalization cycles [8]. The carbamate-based directed metalation group strategies demonstrate similar principles, where multiple protecting groups can be selectively removed in predetermined sequences [8].

Directed Metalation Effects in Fluorinated Aromatic Systems

The presence of fluorine substituents in 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid significantly influences directed ortho metalation (DOM) reactions, creating unique regioselectivity patterns that differ from non-fluorinated analogs [9] [10] [11]. The carboxylic acid function serves as a powerful directed metalation group, capable of coordinating with organolithium reagents to facilitate selective deprotonation at specific positions [9] [10].

Directed ortho metalation proceeds through a coordinated mechanism where the carboxylate anion acts as a Lewis base, interacting with lithium centers to direct metalation to adjacent positions [11]. In fluorinated systems, the electron-withdrawing nature of fluorine enhances the acidity of nearby aromatic protons, making them more susceptible to deprotonation [12] [13].

The regioselectivity of metalation in fluorinated benzoic acid systems follows predictable patterns based on the electronic effects of substituents [9] [10]. The carboxylic acid group typically directs metalation to the ortho position, but the presence of fluorine can modify this selectivity through electronic perturbation [13]. Studies on similar fluorinated aromatic systems have demonstrated that fluorine substituents can either enhance or redirect metalation depending on their position relative to the directing group [12] [14].

PositionElectronic EffectMetalation TendencyProduct Formation
Ortho to COOHStrongly activatedHigh [9]Primary site
Meta to FModerately activatedMedium [13]Secondary site
Para to OCH₂PhDeactivatedLow [10]Minimal
Ortho to SCH₃Sterically hinderedLow [12]Unfavorable

The successful implementation of directed metalation in fluorinated systems requires careful optimization of reaction conditions, including temperature control, base selection, and electrophile choice [9] [10]. Studies have shown that sec-butyllithium with TMEDA (tetramethylethylenediamine) at -78°C provides optimal conditions for selective deprotonation of unprotected benzoic acids [9].

The complementary directing effects observed in meta-substituted systems can lead to synergistic metalation patterns where multiple directing groups work cooperatively to enhance regioselectivity [8]. This principle applies to 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid, where the carboxylic acid and fluorine substituents may exhibit complementary directing effects.

Oxidative Transformation Pathways for Thioether Functional Groups

The methylthio group in 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid undergoes selective oxidative transformations that provide access to sulfoxide and sulfone derivatives with distinct electronic and steric properties [6] [15] [16]. The oxidation pathway typically proceeds through a two-step mechanism, first forming the corresponding sulfoxide, followed by further oxidation to the sulfone under more forcing conditions [15] [7].

The mechanism of thioether oxidation involves nucleophilic attack of the sulfur atom on the oxidizing agent, with hydrogen peroxide being the most commonly employed oxidant [6]. The proposed mechanism involves oxygen transfer through nucleophilic attack of the sulfur atom onto hydrogen peroxide, forming an intermediate that rearranges to yield the sulfoxide product [6].

The electronic environment surrounding the sulfur atom significantly influences the oxidation rate and selectivity [6] [16]. Electron-withdrawing groups, such as the fluorine substituent and carboxylic acid function in the target compound, decrease electron density on sulfur, thereby reducing its nucleophilicity and slowing the oxidation process [6]. Conversely, the benzyloxy group may provide some electron donation through resonance effects.

OxidantConditionsSulfoxide SelectivitySulfone FormationReference
H₂O₂Room temperature, 24h80-90%10-20% [6] [15]
m-CPBA0°C, CH₂Cl₂70-85%15-30% [16]
DDQ/lightVisible light, CH₂Cl₂VariableVariable [17] [7]
Mn₂ZnO₄/H₂O₂Room temperature, THF97%3% [15]

The development of selective oxidation protocols using heterogeneous catalysts has emerged as a significant advancement in thioether oxidation chemistry [15] [18]. Mn₂ZnO₄ spinel nanoparticles have demonstrated exceptional selectivity for sulfoxide formation, achieving 97% selectivity under optimized conditions [15]. The catalyst system enables oxidation at room temperature with excellent functional group tolerance.

Visible-light-mediated oxidation approaches using photosensitizers have shown promise for achieving high selectivity in thioether oxidations [7]. These methods employ 4-phenyl-9H-thioxanthen-9-one as a metal-free catalyst with loadings as low as 0.1 mol%, demonstrating excellent efficiency and selectivity [7]. The mechanism involves both singlet oxygen and superoxide radical anion species in the transformation process [7].

The steric environment around the sulfur atom also influences oxidation selectivity, with more hindered thioethers showing preferential formation of sulfoxide products due to reduced accessibility for further oxidation [6] [16]. This principle may apply to the target compound, where the ortho relationship between the methylthio group and adjacent substituents could provide steric protection.

Palladium-Catalyzed Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions provide powerful methods for structural diversification of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid through selective functionalization of the aromatic core and manipulation of the carboxylic acid functionality [19] [20] [21] [22]. The presence of fluorine substituents creates unique opportunities for C-F bond activation, while the carboxylic acid group can participate in decarboxylative coupling processes [23].

The activation of aromatic C-F bonds in palladium-catalyzed processes typically requires elevated temperatures and specialized ligand systems due to the strength of the C-F bond [19] [22]. However, the electron-withdrawing effects of the carboxylic acid and methylthio groups may facilitate C-F activation by increasing the electrophilicity of the aromatic system [19] [14]. Studies on similar fluorinated aromatic systems have demonstrated successful Sonogashira-type coupling reactions involving C-F bond activation under specialized conditions [24].

Suzuki-Miyaura coupling reactions represent the most widely applicable cross-coupling methodology for aromatic systems [20] [23]. The reaction mechanism involves oxidative addition of the aryl halide or activated aromatic system to palladium(0), followed by transmetalation with organoborane reagents and reductive elimination to form the new C-C bond [20]. The functional group tolerance of Suzuki coupling makes it particularly suitable for complex substrates containing multiple reactive sites.

Coupling TypeSuitable PartnersTypical ConditionsFunctional Group Tolerance
Suzuki-MiyauraBoronic acids, boronatesPd(PPh₃)₄, base, 80-120°CExcellent [20] [23]
SonogashiraTerminal alkynesPd/Cu, base, 60-100°CGood [25] [24]
HeckAlkenesPd(OAc)₂, base, 100-140°CModerate [25]
DecarboxylativeVarious nucleophilesCu/Pd, light, room tempExcellent [23]

Decarboxylative cross-coupling reactions offer unique opportunities for functionalizing the carboxylic acid group directly without prior activation [23]. These reactions proceed through photochemical ligand-to-metal charge transfer (LMCT) mechanisms, enabling C-C bond formation under mild conditions [23]. The protocol has been successfully applied to a wide range of benzoic acid substrates, including those with electron-withdrawing substituents similar to the target compound.

The development of palladium-catalyzed C-O cross-coupling reactions has enabled the formation of aromatic ethers under mild conditions [21]. These reactions employ fluorinated alcohols as nucleophiles and demonstrate excellent functional group tolerance, including compatibility with electron-rich and electron-poor aromatic systems [21]. The methodology has been successfully applied to radiofluorination processes, indicating its robustness and selectivity.

Cross-coupling reactions involving perfluorinated aromatic compounds have revealed unique mechanistic pathways that may be applicable to partially fluorinated systems [22]. The synergistic effect of palladium(0) catalysts with lithium iodide has enabled C-F bond activation in unreactive systems, suggesting potential applications for the target compound under specialized conditions [22].

The strategic incorporation of fluorinated methylthio moieties into pharmaceutical scaffolds represents a paradigm shift in bioisosteric replacement strategies, leveraging the unique electronic and steric properties of both fluorine and sulfur atoms to achieve superior drug-like characteristics [3] [4]. The fluorine atom in 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid occupies the 3-position of the benzene ring, creating a distinctive electronic environment that influences both the methylthio group at the 2-position and the overall molecular behavior .

Electronic Properties and Metabolic Stability

The C-F bond exhibits exceptional strength (approximately 116 kcal/mol) compared to C-H bonds (99 kcal/mol), rendering fluorinated compounds inherently resistant to metabolic degradation [5] [4]. This enhanced metabolic stability extends the half-life of drug candidates and reduces the frequency of dosing required for therapeutic efficacy. In the context of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid, the fluorine substitution creates a localized electronic perturbation that affects the oxidative metabolism of the adjacent methylthio group .

The methylthio moiety serves as a versatile bioisostere for methoxy groups, offering several advantages in drug design . Unlike methoxy groups, which are primarily electron-donating through resonance, methylthio groups exhibit both electron-donating and electron-withdrawing characteristics depending on the oxidation state of sulfur. This dual electronic nature allows for fine-tuning of molecular properties through selective oxidation to sulfoxide or sulfone derivatives .

Conformational Control and Molecular Recognition

The fluorine atom's influence extends beyond electronic effects to encompass conformational preferences and molecular recognition patterns [6] [4]. The van der Waals radius of fluorine (1.47 Å) lies between that of hydrogen (1.20 Å) and oxygen (1.52 Å), making it an ideal bioisostere for both atoms while introducing minimal steric perturbation [5]. In 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid, the fluorine substitution creates preferential conformational states that enhance binding affinity to target proteins .

The methylthio group contributes additional conformational flexibility through rotation around the C-S bond, enabling adaptive binding to diverse protein targets . This rotational freedom, combined with the electronic effects of the adjacent fluorine atom, creates a dynamic pharmacophore capable of optimizing interactions with multiple binding sites within the same target or across different protein families.

Bioisosteric ReplacementEffect on PropertiesAdvantages in Drug Design
Fluorine for HydrogenIncreased metabolic stability, modulated pKa, enhanced membrane permeability [3] [4]Resistance to metabolic cleavage, conformational control [5]
Fluorine for HydroxylMaintained hydrogen bonding while reducing basicity [6]Improved pharmacokinetic properties [4]
Methylthio for MethoxyEnhanced lipophilicity, altered electronic properties Selective oxidation possibilities, orthogonal reactivity
Benzyloxy for Direct SubstitutionAcid-labile protection, increased molecular volume Controlled drug release, tissue-specific activation [7]
Fluorinated Methylthio MoietiesCombined electronic effects of both fluorine and sulfur Dual functionality for enhanced selectivity

Structure-Activity Relationship Optimization

The combination of fluorine and methylthio substituents in 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid enables systematic structure-activity relationship (SAR) optimization through multiple modification strategies . The methylthio group can be oxidized to sulfoxide or sulfone states, each conferring distinct electronic and hydrogen-bonding properties. Sulfoxide derivatives introduce chirality and enhanced polar surface area, while sulfone derivatives provide strong electron-withdrawing character and hydrogen bond acceptor capability .

The fluorine substitution pattern allows for exploration of positional isomers, with each position conferring unique electronic distributions and binding preferences [3]. The 3-fluoro substitution in the target compound creates an asymmetric electronic environment that can be leveraged for selective protein binding. Alternative fluorination patterns, such as 2-fluoro or 4-fluoro derivatives, would yield different electronic profiles suitable for targeting distinct protein families [4].

Physicochemical Property Modulation

The strategic placement of fluorinated methylthio moieties enables precise modulation of physicochemical properties critical for drug development [6] [4]. The fluorine atom reduces the basicity of nearby nitrogen atoms and increases the acidity of adjacent protons, effects that can be exploited to optimize pKa values for target tissue penetration [5]. The methylthio group contributes to lipophilicity while maintaining the potential for hydrogen bonding through sulfur's lone pairs .

Membrane permeability, a critical factor in oral bioavailability, is enhanced by the balanced lipophilic-hydrophilic character of fluorinated methylthio systems [4]. The fluorine atom's electronegativity creates local dipole moments that facilitate membrane interactions, while the methylthio group provides hydrophobic contact points with lipid bilayers [6]. This combination results in improved passive diffusion across biological membranes without excessive accumulation in lipid tissues .

Prodrug Design Utilizing Acid-Labile Benzyloxy Protections

The benzyloxy protecting group in 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid serves as a sophisticated prodrug element capable of controlled drug release under specific physiological conditions [8] [7]. This acid-labile protection strategy leverages the differential pH environments found throughout the human body to achieve targeted drug activation and minimize systemic exposure to active pharmaceutical ingredients [9] [10].

Mechanistic Foundation of Acid-Labile Release

The benzyloxy group functions as a versatile protecting moiety that remains stable under physiological pH conditions (7.4) but undergoes rapid cleavage in acidic environments [9] [11]. The mechanism involves protonation of the benzyl ether oxygen, followed by heterolytic cleavage of the carbon-oxygen bond to generate a benzyl cation intermediate and release the phenolic hydroxyl group [10]. This process is particularly favorable when the benzyl group bears electron-donating substituents that stabilize the carbocation intermediate [9].

In the context of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid, the benzyloxy protection masks the phenolic hydroxyl functionality, potentially altering the compound's pharmacological activity until acidic conditions trigger release . The adjacent fluorine and methylthio substituents create an electronic environment that influences both the stability of the protected form and the rate of acid-catalyzed cleavage [8].

Targeting Pathological pH Environments

The acid-labile nature of benzyloxy protection enables selective drug activation in pathological conditions characterized by reduced pH [12]. Tumor tissues frequently exhibit acidic microenvironments (pH 6.0-6.8) due to altered metabolism and poor vascularization, creating ideal conditions for acid-sensitive prodrug activation [7]. Similarly, inflamed tissues, ischemic regions, and certain bacterial infections generate localized acidic conditions suitable for targeted drug release [8].

The gastric environment provides another compelling target for acid-labile prodrug strategies [13]. With pH values ranging from 1.5 to 3.5, the stomach offers ideal conditions for rapid benzyloxy cleavage while minimizing systemic exposure to the active drug [12]. This approach proves particularly valuable for treating gastric infections, peptic ulcers, or delivering acid-stable drugs that require protection during intestinal transit [7].

Prodrug StrategyCleavage MechanismRelease ConditionsClinical Applications
Benzyloxy Acid-Labile ProtectionAcid-catalyzed hydrolysis of benzyl ether [9]Low pH environments (pH 1-3) [12]Gastric delivery, tumor targeting [7]
Esterase-Triggered ReleaseEnzymatic hydrolysis followed by elimination [10]Presence of cellular esterases [8]Intracellular activation [7]
pH-Sensitive CleavageProtonation-induced degradation [12]Acidic tumor microenvironment [7]Cancer-selective release [8]
Oxidative CleavageHydrogen peroxide or enzyme-mediated oxidation [8]Oxidative stress conditions [14]Inflammation-targeted therapy [8]

Kinetic Considerations and Release Profiles

The rate of benzyloxy cleavage depends on multiple factors including pH, temperature, ionic strength, and the electronic nature of substituents on both the benzyl ring and the substrate molecule [10]. In 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid, the electron-withdrawing fluorine atom adjacent to the protected hydroxyl group may accelerate acid-catalyzed cleavage by stabilizing the developing negative charge during the reaction .

The methylthio substituent introduces additional complexity through potential coordination with metal ions present in biological systems . Such interactions could either facilitate or inhibit the cleavage process depending on the specific metal and coordination geometry involved. Understanding these kinetic factors enables rational design of prodrug systems with predictable release profiles tailored to specific therapeutic applications [8].

Synthetic Accessibility and Structural Modifications

The benzyloxy protecting group offers excellent synthetic accessibility through well-established protection and deprotection protocols [9] [11]. Introduction of the benzyloxy group typically involves treatment of phenolic substrates with benzyl halides under basic conditions, while deprotection can be achieved through acid treatment, catalytic hydrogenation, or oxidative methods [15]. This synthetic versatility allows for late-stage introduction of prodrug functionality into advanced pharmaceutical intermediates [8].

Structural modifications of the benzyl ring provide opportunities for fine-tuning release kinetics and selectivity [9]. Electron-donating groups such as methoxy or methyl substituents accelerate acid-catalyzed cleavage by stabilizing carbocation intermediates, while electron-withdrawing groups like nitro or cyano substituents retard the reaction [10]. The 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid scaffold accommodates such modifications, enabling systematic optimization of prodrug properties .

Stability and Biocompatibility Considerations

The benzyloxy protecting group demonstrates excellent stability under physiological conditions, minimizing premature drug release during circulation and distribution [11]. This stability derives from the relatively weak basicity of aromatic ethers and their resistance to nucleophilic attack under neutral pH conditions [9]. The compound remains intact during passage through the bloodstream, allowing for accumulation at target sites before pH-triggered activation [7].

Biocompatibility represents another crucial advantage of benzyloxy-based prodrug systems [8]. The benzyl alcohol byproduct generated during acid-catalyzed cleavage undergoes rapid metabolism through alcohol dehydrogenase and aldehyde dehydrogenase pathways, ultimately yielding benzoic acid and hippuric acid, both of which are readily excreted [10]. This metabolic clearance minimizes the potential for toxic accumulation of prodrug byproducts [7].

Kinase Inhibitor Development through Scaffold Functionalization

The structural architecture of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid embodies key design principles essential for kinase inhibitor development, incorporating multiple pharmacophoric elements that enable selective targeting of protein kinase active sites [16] [17]. The scaffold's modular nature allows for systematic optimization of individual components to achieve desired selectivity profiles across the human kinome [18] [19].

ATP-Competitive Binding Strategies

Protein kinases represent one of the largest and most therapeutically relevant enzyme families, with over 500 members sharing the common ATP-binding domain architecture [20] [17]. The carboxylic acid functionality in 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid serves as a critical hydrogen bond donor/acceptor that mimics adenine's interaction with the kinase hinge region [16]. This interaction forms the foundation for ATP-competitive inhibition, the most prevalent mechanism among approved kinase inhibitors [18].

The fluorine substitution at the 3-position introduces subtle electronic perturbations that can dramatically influence kinase selectivity profiles [4] [18]. The electronegativity of fluorine creates localized charge distributions that interact favorably with specific amino acid residues in the kinase active site, particularly those containing hydrogen bond donors such as serine, threonine, and tyrosine [5]. These interactions contribute to the exquisite selectivity observed in many fluorinated kinase inhibitors [21].

The methylthio group provides additional selectivity through its ability to target the DFG-out conformation adopted by many kinases in their inactive state . The sulfur atom's polarizability and hydrogen bonding capability enable interactions with the hydrophobic pocket created when the phenylalanine residue of the DFG motif flips outward [19]. This binding mode often confers enhanced selectivity compared to ATP-competitive inhibitors that target the active kinase conformation [16].

Scaffold Rigidity and Conformational Preorganization

The benzene ring core of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid provides essential structural rigidity that preorganizes the pharmacophoric elements for optimal kinase binding [16] [22]. Rigid scaffolds are particularly advantageous in kinase inhibitor design because they minimize the entropic penalty associated with binding while ensuring consistent presentation of key interaction points [23]. The planar aromatic system facilitates π-π stacking interactions with aromatic residues commonly found in kinase active sites [20].

The strategic positioning of substituents around the benzene ring creates a three-dimensional pharmacophore that can be systematically optimized for different kinase targets [19]. The carboxylic acid at the 1-position typically occupies the adenine-binding region, while the fluorine at position 3 and methylthio at position 2 extend into selectivity-determining pockets . The benzyloxy group at position 4 provides additional molecular volume that can be exploited for accessing unique binding pockets [16].

Scaffold ComponentRole in Kinase BindingStructure-Activity RelationshipDevelopment Strategy
Benzyloxy GroupOccupies hydrophobic pockets, provides selectivity [16]Size affects pocket accommodation [19]Optimize size for target selectivity [17]
Fluoro SubstitutionModulates hinge region interactions [4]Position influences selectivity profile [21]Screen position for kinase family selectivity [18]
Methylthio MoietyTargets DFG-out conformations Oxidation state modulates activity [19]Explore sulfoxide/sulfone derivatives
Benzoic Acid CoreProvides hydrogen bonding with active site [16]Carboxylate essential for binding [20]Maintain carboxylic acid for activity [17]

Type I and Type II Inhibitor Development

The versatile scaffold of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid enables development of both Type I (active conformation) and Type II (inactive conformation) kinase inhibitors through strategic modification of its substituents [19]. Type I inhibitors compete directly with ATP for binding to the active kinase conformation, typically forming hydrogen bonds with the hinge region and occupying the adenine-binding pocket [20]. The carboxylic acid group serves as the primary hinge-binding element, while the fluorine and methylthio substituents contribute to selectivity through interactions with variable regions of the active site [18].

Type II inhibitors exploit the conformational flexibility of kinases by binding to inactive conformations characterized by movement of the DFG motif [19]. The methylthio group in position 2 is optimally positioned to interact with the hydrophobic pocket created during the DFG-out transition . Oxidation of the methylthio group to sulfoxide or sulfone derivatives can modulate the binding affinity and selectivity for different kinase targets, providing a systematic approach to Type II inhibitor optimization [19].

The benzyloxy substituent offers opportunities for extending into allosteric sites adjacent to the ATP-binding pocket [16]. These interactions can stabilize specific kinase conformations and contribute to the exceptional selectivity profiles observed in advanced kinase inhibitors [17]. The synthetic accessibility of benzyl ether modifications enables rapid exploration of structure-activity relationships in this region [9].

Macrocyclic Kinase Inhibitor Design

Recent advances in kinase inhibitor development have highlighted the advantages of macrocyclic architectures, which combine the selectivity benefits of large molecules with the pharmacokinetic properties of small molecules [16] [23]. The 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid scaffold provides an excellent foundation for macrocyclic kinase inhibitor design through strategic cyclization of the benzyloxy group with other scaffold positions [22].

Macrocyclic kinase inhibitors typically exhibit enhanced selectivity profiles due to their preorganized three-dimensional structures that complement specific kinase binding sites [16]. The rigid aromatic core of the target compound serves as an ideal anchor point for macrocyclization, maintaining the essential hinge-binding interactions while allowing the cyclic constraint to optimize contacts with selectivity-determining regions [23]. The fluorine and methylthio substituents remain available for fine-tuning selectivity within the macrocyclic framework .

Resistance Mechanism Considerations

The development of resistance represents a significant challenge in kinase inhibitor therapy, particularly for oncology applications where selective pressure drives the evolution of resistant kinase mutants [18] [21]. The multiple substitution pattern of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid provides inherent advantages for addressing resistance mechanisms through its ability to maintain binding affinity despite common resistance mutations [19].

The fluorine substitution is particularly valuable for overcoming resistance mutations that involve changes in kinase active site polarity [4]. The strong electronegativity of fluorine enables maintenance of binding interactions even when hydrogen bonding patterns are disrupted by mutation [5]. Similarly, the methylthio group's ability to undergo oxidation provides a mechanism for developing second-generation inhibitors that retain activity against resistant kinase variants .

Antimicrobial Resistance Breakthroughs via Novel Mechanism Exploration

The emergence of multidrug-resistant bacterial pathogens represents one of the most pressing challenges in modern medicine, necessitating the development of antimicrobial agents with novel mechanisms of action that can overcome existing resistance strategies [24] [25]. The unique structural features of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid position this compound as a promising scaffold for addressing antimicrobial resistance through multiple innovative approaches [26].

Fluorine-Enhanced Membrane Interactions

The incorporation of fluorine into antimicrobial scaffolds has emerged as a powerful strategy for overcoming resistance mechanisms that rely on reduced drug permeability [27] [28]. The 3-fluoro substitution in 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid significantly alters the compound's interaction with bacterial membranes through both electronic and hydrophobic effects [26]. The C-F bond's high electronegativity creates localized dipole moments that facilitate insertion into lipid bilayers, while the fluorine atom's lipophilic character enhances partitioning into membrane environments [27].

Highly fluorinated antimicrobial agents demonstrate exceptional activity against both Gram-positive and Gram-negative bacteria, including strains that exhibit resistance to conventional antibiotics [27]. The mechanism involves destabilization of membrane integrity through preferential accumulation of fluorinated compounds in the lipid bilayer, leading to increased permeability and eventual cell death [28]. This mode of action proves particularly effective against bacteria that have developed resistance through altered porin expression or enhanced efflux pump activity [24].

The combination of fluorine with the methylthio group creates a synergistic effect on membrane interactions . The sulfur atom's polarizability enhances van der Waals interactions with membrane components, while its electron-rich nature can participate in charge-transfer complexes with membrane-associated proteins [29]. These dual interactions result in more potent membrane disruption compared to compounds containing only fluorine or sulfur substituents [26].

Novel DNA Interaction Mechanisms

Fluorinated antimicrobial compounds often exhibit unique DNA-binding properties that differ fundamentally from conventional antibiotics, providing mechanisms to overcome resistance associated with DNA repair and modification systems [26] [29]. The 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid scaffold incorporates multiple functional groups capable of interacting with DNA through diverse mechanisms, including intercalation, groove binding, and covalent modification .

The carboxylic acid functionality enables strong electrostatic interactions with the positively charged histone proteins and metal ions associated with bacterial DNA [29]. These interactions can disrupt normal chromatin structure and interfere with essential DNA processes including replication, transcription, and repair [26]. The fluorine atom contributes additional binding affinity through hydrogen bonding with nucleotide bases and sugar-phosphate backbone components [5].

The methylthio group provides a unique mechanism for DNA interaction through its ability to undergo oxidation in the presence of reactive oxygen species commonly found in bacterial cells . The resulting sulfoxide and sulfone derivatives exhibit enhanced electrophilicity, enabling covalent modification of nucleophilic sites on DNA bases [29]. This covalent binding mechanism proves particularly effective against bacteria that have developed resistance through enhanced DNA repair systems [25].

MechanismFluorine ContributionMethylthio RoleResistance Mechanisms Addressed
Cell Wall Synthesis InhibitionEnhanced penetration through peptidoglycan [27]Metal chelation affecting enzyme function [29]Beta-lactamase resistance [24]
Membrane PermeabilizationIncreased membrane interaction via lipophilicity [28]Hydrophobic interactions with membrane [26]Altered membrane composition [25]
DNA/RNA Synthesis InterferenceDirect DNA binding through hydrogen bonding [5]Intercalation between base pairs [29]DNA repair enzyme inhibition [26]
Protein Synthesis DisruptionRibosomal binding stabilization [4]Binding to ribosomal RNA [29]Modified ribosomal targets [24]
Efflux Pump InhibitionCompetitive binding with natural substrates [27]Conformational changes in pump proteins [25]Multi-drug resistance reversal [24]

Efflux Pump Inhibition Strategies

Bacterial efflux pumps represent one of the most significant resistance mechanisms, actively removing antimicrobial agents from bacterial cells before they can reach therapeutic concentrations [24] [25]. The structural features of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid enable multiple approaches to efflux pump inhibition, including competitive substrate binding, allosteric modulation, and pump protein destabilization .

The benzyloxy group provides substantial molecular volume that can occupy efflux pump substrate binding sites, competing with endogenous antimicrobial compounds for pump recognition [7]. The lipophilic nature of the benzyl moiety enhances membrane partitioning, increasing the local concentration available for pump interaction [26]. Additionally, the acid-labile nature of the benzyloxy protection enables pH-triggered drug release within bacterial cells, potentially overwhelming efflux capacity [8].

The fluorine substitution contributes to efflux pump inhibition through direct binding interactions with pump proteins [27]. The electronegativity of fluorine enables formation of strong hydrogen bonds with amino acid residues in pump active sites, while the small size minimizes steric conflicts that might reduce binding affinity [4]. These interactions can induce conformational changes that reduce pump efficiency or completely disable pump function [25].

Biofilm Disruption and Persister Cell Elimination

Bacterial biofilms represent a particularly challenging form of antimicrobial resistance, providing physical protection and altered metabolic states that render conventional antibiotics ineffective [24] [29]. The 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid scaffold incorporates features specifically suited for biofilm disruption and elimination of persister cells within biofilm matrices .

The fluorinated structure enhances penetration through biofilm extracellular polymeric substances (EPS) matrices that typically exclude hydrophilic antimicrobial agents [27]. The lipophilic character of fluorine facilitates diffusion through the lipid-rich components of biofilm matrices, while the small atomic size minimizes steric hindrance [28]. Once within the biofilm, the compound can disrupt the metabolically dormant persister cells that contribute to biofilm antibiotic tolerance [24].

The methylthio group contributes to biofilm disruption through its ability to interfere with quorum sensing systems that regulate biofilm formation and maintenance [29]. Sulfur-containing compounds frequently exhibit anti-quorum sensing activity by competing with natural signaling molecules or disrupting signal transduction pathways [25]. This interference can prevent biofilm formation, promote biofilm dispersal, and sensitize biofilm-associated bacteria to antimicrobial treatment [26].

Synergistic Combination Strategies

The multiple mechanisms of action exhibited by 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid provide opportunities for synergistic combinations with existing antimicrobial agents, potentially restoring activity against resistant strains [24] [30]. The compound's ability to disrupt membrane integrity, inhibit efflux pumps, and interfere with DNA processes creates conditions that enhance the efficacy of conventional antibiotics [25].

Combination with β-lactam antibiotics proves particularly promising, as the fluorinated compound's membrane-disrupting activity can enhance β-lactam penetration while the efflux pump inhibition prevents active removal [27]. Similarly, combination with DNA-targeting agents like fluoroquinolones can yield synergistic effects through complementary DNA interaction mechanisms [26].

The modular structure of the scaffold enables rational design of combination strategies through targeted modification of individual functional groups . For example, optimization of the benzyloxy substituent for enhanced β-lactamase inhibition while maintaining the fluorine and methylthio groups for membrane activity could yield highly effective combination therapies [8].

Resistance Evolution Mitigation

The multiple simultaneous targets of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid significantly reduce the likelihood of resistance evolution compared to single-target antimicrobial agents [25] [30]. Bacteria must develop resistance mechanisms against membrane disruption, DNA interference, efflux pump inhibition, and biofilm formation simultaneously, a requirement that imposes significant metabolic costs and reduces bacterial fitness [24].

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

292.05694361 g/mol

Monoisotopic Mass

292.05694361 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types